molecular formula C9H12ClNS B13301468 (2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine

(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine

Cat. No.: B13301468
M. Wt: 201.72 g/mol
InChI Key: XMUIHVBQZJLQFR-UHFFFAOYSA-N
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Description

(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine is an organic compound with the molecular formula C9H12ClNS It is characterized by the presence of a chlorophenyl group attached to a sulfanyl ethyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine typically involves the reaction of 4-chlorobenzenethiol with an appropriate ethylamine derivative. One common method is the nucleophilic substitution reaction where 4-chlorobenzenethiol reacts with 2-bromoethylamine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the sulfanyl group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, dechlorinated products.

    Substitution: Various substituted amines.

Scientific Research Applications

(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-[(4-Chlorobenzyl)sulfanyl]ethanamine): Similar structure but with a benzyl group instead of a phenyl group.

    (2-[(4-Bromophenyl)sulfanyl]ethyl)(methyl)amine): Similar structure but with a bromine atom instead of a chlorine atom.

    (2-[(4-Methylphenyl)sulfanyl]ethyl)(methyl)amine): Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness

(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and can influence its interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-methylethanamine

InChI

InChI=1S/C9H12ClNS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3

InChI Key

XMUIHVBQZJLQFR-UHFFFAOYSA-N

Canonical SMILES

CNCCSC1=CC=C(C=C1)Cl

Origin of Product

United States

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